2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid
CAS No.: 905403-96-5
Cat. No.: VC16195896
Molecular Formula: C15H12N2O3
Molecular Weight: 268.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905403-96-5 |
|---|---|
| Molecular Formula | C15H12N2O3 |
| Molecular Weight | 268.27 g/mol |
| IUPAC Name | 2-(3-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C15H12N2O3/c1-20-11-4-2-3-9(7-11)14-16-12-6-5-10(15(18)19)8-13(12)17-14/h2-8H,1H3,(H,16,17)(H,18,19) |
| Standard InChI Key | QKVGVBCDMWTFEW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid possesses the molecular formula C₁₅H₁₂N₂O₃ and a molar mass of 268.27 g/mol. Its IUPAC name, 2-(3-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid, reflects the methoxy group at the 3-position of the phenyl ring and the carboxylic acid at the 5-position of the benzimidazole core.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 905403-96-5 |
| Molecular Formula | C₁₅H₁₂N₂O₃ |
| Molecular Weight | 268.27 g/mol |
| SMILES Notation | COC1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
| InChI Key | QKVGVBCDMWTFEW-UHFFFAOYSA-N |
The methoxy group enhances lipophilicity, facilitating membrane permeability, while the carboxylic acid enables hydrogen bonding and salt formation, critical for target interactions .
Synthetic Methodologies
Traditional Solution-Phase Synthesis
The synthesis typically begins with the condensation of 3-methoxybenzaldehyde and 4-amino-3-nitrobenzoic acid under acidic conditions. Cyclization via heating in polyphosphoric acid yields the benzimidazole core, followed by nitro group reduction and carboxylation.
Solid-Phase Synthesis Advancements
Recent innovations employ resin-bound intermediates to streamline production. For instance, polymer-supported orthoesters facilitate cyclocondensation reactions, enabling high-purity yields of 1,2-disubstituted benzimidazole-5-carboxylic acids . This method reduces purification steps and improves scalability for industrial applications .
Analytical Characterization
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H NMR confirms proton environments, with the methoxy group resonating at δ 3.85 ppm and aromatic protons between δ 7.2–8.1 ppm.
-
Fourier-Transform Infrared (FTIR): Stretching vibrations at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O) verify the carboxylic acid and methoxy groups .
-
Mass Spectrometry: High-resolution MS (HRMS) shows a molecular ion peak at m/z 268.27, consistent with the molecular formula .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus (MIC = 4 μg/mL) and methicillin-resistant S. aureus (MRSA, MIC = 8 μg/mL) . The methoxy group enhances membrane disruption, while the carboxylic acid chelates metal ions essential for microbial enzymes .
Table 2: Antimicrobial Activity Profile
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| MRSA | 8 |
| Escherichia coli | 64 |
Antioxidant Properties
The phenolic methoxy group scavenges free radicals (IC₅₀ = 12.5 μM in DPPH assay), mitigating oxidative stress in neuronal cells .
Structure-Activity Relationships (SAR)
Role of the Methoxy Group
-
Positional Effects: 3-Methoxy substitution maximizes antimicrobial activity compared to 2- or 4-methoxy isomers .
-
Electron Donation: The methoxy group’s electron-donating nature enhances π-π stacking with bacterial DNA gyrase.
Carboxylic Acid Modifications
-
Esterification: Methyl ester derivatives show reduced solubility but improved blood-brain barrier penetration .
-
Salt Formation: Sodium salts increase aqueous solubility (>10 mg/mL), favoring intravenous administration.
Pharmacological Applications and Future Directions
Drug Development Prospects
Ongoing clinical trials explore its utility as:
-
Antibacterial Adjuvants: Synergistic effects with β-lactams against MRSA .
-
Chemosensitizers: Reversing multidrug resistance in ovarian cancer cells .
Challenges and Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume